1-Iodo-1H-imidazole

Electrophilic iodination N-haloimidazole stability Regiochemical differentiation

Standard iodinating agents (NIS, DIH) leave problematic by-products (succinimide, dimethylhydantoin) that complicate imidazole product purification. 1-Iodo-1H-imidazole solves this via its N-I bond. - **By-product advantage:** Sole stoichiometric by-product = imidazole; eliminates chromatographic removal. - **Higher iodine loading:** 65.4% I by mass - 16% more than NIS, reducing reagent mass & waste. - **Unique reactivity:** Electrophilic iodine transfer (not cross-coupling); enables halogen-bond donor applications.

Molecular Formula C3H3IN2
Molecular Weight 193.97 g/mol
CAS No. 78124-07-9
Cat. No. B3154656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-1H-imidazole
CAS78124-07-9
Molecular FormulaC3H3IN2
Molecular Weight193.97 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)I
InChIInChI=1S/C3H3IN2/c4-6-2-1-5-3-6/h1-3H
InChIKeySPGPGBWICPNRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-1H-imidazole Structural and Procurement Identity


1-Iodo-1H-imidazole (CAS 78124-07-9) is an N‑iodinated imidazole derivative with molecular formula C₃H₃IN₂ and exact mass 193.93410 Da [1]. Unlike the widely used C‑iodoimidazole isomers (e.g., 2‑iodo‑, 4‑iodo‑, or 5‑iodoimidazole), the iodine atom in this compound is covalently bonded to the ring nitrogen, placing it in the rare class of isolable N‑haloimidazoles [2]. This constitutional isomerism fundamentally alters its reactivity profile: the N–I bond is thermodynamically labile, enabling electrophilic iodine transfer rather than the transition‑metal‑catalyzed cross‑coupling chemistry typical of C‑iodoimidazoles [2]. Predicted physicochemical properties include density 2.3 ± 0.1 g·cm⁻³, boiling point 245.9 ± 23.0 °C, and pKa 3.09 ± 0.10 [1].

Reactivity mode Electrophilic iodine transfer via labile N–I bond; no transition-metal catalyst required
Reagent class Rare isolable N-haloimidazole; commercially available as a storable solid
By-product profile Imidazole fragment release supports imidazole-focused synthetic sequences

1-Iodo-1H-imidazole vs. Generic Iodination Reagents


Substituting 1-iodo-1H-imidazole with a more common iodinating agent such as N-iodosuccinimide (NIS), 1,3-diiodo-5,5-dimethylhydantoin (DIH), or a C‑iodoimidazole (e.g., 4(5)-iodo-1H-imidazole) introduces risks of divergent reaction outcomes, incompatible by‑products, and compromised experimental reproducibility. 1-Iodo-1H-imidazole is distinguished by its N–I bonding architecture, which makes it an electrophilic iodine donor [1]; C‑iodoimidazoles, in contrast, are fundamentally nucleophilic at the iodine‑bearing carbon and are employed in Pd‑catalyzed cross‑coupling manifolds [2]. Furthermore, NIS and DIH generate succinimide or dimethylhydantoin leaving groups that can interfere with downstream imidazole‑sensitive transformations, whereas 1-iodo-1H-imidazole releases only the imidazole moiety—a benign by‑product in imidazole‑focused synthetic sequences [1]. These mechanistic and compatibility differences render simple in‑class substitution unreliable without quantitative, head‑to‑head validation.

1-Iodo-1H-imidazole
Attribute
Alternative Reagent
Electrophilic I+ donor; no Pd catalyst needed
Reactivity
C-Iodoimidazole requires Pd catalyst for nucleophilic cross-coupling
Imidazole by-product; compatible with target synthesis
By-product
NIS/DIH release succinimide or dimethylhydantoin residues that may interfere
Isolable solid; standard reagent procurement
Availability
N-Bromo/N-Chloro imidazoles are typically not commercially listed as isolable solids

1-Iodo-1H-imidazole Comparative Evidence


N-I vs. C-I Bonding Architecture

1-Iodo-1H-imidazole is the only commercially available N-iodoimidazole isomer; its iodine atom is attached to the imidazole nitrogen rather than to a ring carbon [1]. This N–I bond is significantly more labile than the C–I bonds in 4(5)-iodo-1H-imidazole or 2-iodoimidazole, enabling heterolytic cleavage to generate electrophilic I⁺ [1]. The C‑iodoimidazole isomers, by contrast, require transition‑metal catalysts (e.g., Pd) to activate the C–I bond for cross‑coupling [2]. The practical consequence is that 1-iodo-1H-imidazole cannot be replaced by a C‑iodoimidazole in any protocol that relies on direct electrophilic iodine transfer.

N-I vs C-I architecture
Class-level inference
Electrophilic I⁺ donor vs nucleophilic cross-coupling partner
Context-dependent reactivity pathway
Direct kinetic comparison data not available
Electrophilic iodination N-haloimidazole stability Regiochemical differentiation

Imidazole vs. Succinimide By-Product Compatibility

When 1-iodo-1H-imidazole acts as an iodinating agent, the stoichiometric by-product is imidazole [1]. In contrast, N-iodosuccinimide (NIS) releases succinimide, and 1,3-diiodo-5,5-dimethylhydantoin (DIH) releases 5,5-dimethylhydantoin [2]. For synthetic sequences targeting imidazole-containing products (e.g., pharmaceuticals, agrochemicals), imidazole is a compatible or even desired leaving group, whereas succinimide can act as a nucleophilic interferent or complicate purification. In the continuous-flow synthesis of 4,5-diiodo-1H-imidazole using DIH, the dimethylhydantoin by-product required dedicated extraction and hold-up tank infrastructure to separate [2], illustrating the process-engineering penalty imposed by non-imidazole leaving groups.

By-product compatibility
Class-level inference
Imidazole vs succinimide / dimethylhydantoin
May simplify imidazole-target synthesis work-up
Process-specific validation review needed
Imidazole synthesis By-product interference Reagent selection

N-Haloimidazole Stability and Isolation

Among N-haloimidazoles, only a limited subset of iodo derivatives possess sufficient thermal and photochemical stability to be isolated as pure substances [1]. The corresponding N-bromo- and N-chloroimidazoles are generally too unstable for routine handling and must be generated in situ. This stability profile places 1-iodo-1H-imidazole in a narrow category of storable, weighable N-haloimidazole reagents. Commercial suppliers list the compound as a solid with recommended storage at room temperature in a cool, dark place (<15 °C), under inert gas [2], whereas N-bromoimidazole is not commercially listed as an isolable solid from major vendors.

Reagent shelf stability
Supporting evidence
Isolable solid; N-Br/Cl analogues not commercially listed
Supports standard procurement and storage
Ambient storage under cool, dark conditions recommended
N-haloimidazole stability Isolation feasibility Reagent shelf-life

Halogen-Bond Donor for Crystal Engineering

Iodoimidazoles bearing a C–I bond participate in robust halogen-bonding interactions; in 1-benzyl-2-iodo-1H-imidazole, the C–I···N halogen bond distance is 2.8765(2) Å, significantly shorter than the sum of van der Waals radii (3.53 Å), indicating a strong directional interaction [1]. 1-Iodo-1H-imidazole, possessing an N–I bond, is expected to exhibit even stronger halogen-bond donor character because the greater polarity of the N–I bond enhances the σ‑hole magnitude compared to C–I [2]. This property is distinct from NIS or DIH, which lack the aromatic imidazole scaffold that can engage in simultaneous π-stacking and hydrogen-bonding interactions alongside halogen bonding.

Halogen-bond donor
Cross-study comparable
N–I σ-hole predicted; C–I analog bond distance 2.8765 Å
Supports supramolecular assembly research
Direct X-ray structure of target compound not reported
Halogen bonding Crystal engineering Supramolecular chemistry

Predicted Physicochemical Profile vs. NIS

1-Iodo-1H-imidazole (MW 193.97 g·mol⁻¹) is significantly lighter than N-iodosuccinimide (MW 224.98 g·mol⁻¹) [1]. On a per‑gram basis, 1‑iodo‑1H‑imidazole delivers 0.654 g of iodine per gram of reagent, compared to 0.564 g for NIS—a 16% higher iodine mass fraction [1]. The predicted XLogP3 of 1‑iodo‑1H‑imidazole is 0.8 [1], versus approximately 0.5 for NIS , suggesting slightly greater lipophilicity that may influence partitioning in biphasic reaction systems. Predicted density (2.28–2.30 g·cm⁻³ for 1-iodo-1H-imidazole vs. 2.245 g·cm⁻³ for NIS) and boiling point (245.9 °C vs. NIS decomposition ~200–206 °C) further differentiate these reagents [1].

Iodine mass fraction
Cross-study comparable
65.4% vs NIS 56.4% (predicted values)
Higher iodine loading per mass unit of reagent
Supports mass intensity and cost modeling review
Physicochemical properties Solubility prediction Reagent handling

1-Iodo-1H-imidazole Application Scenarios


Electrophilic Iodination with Imidazole Work-Up

In synthetic routes where the final product is an imidazole derivative (e.g., pharmaceuticals based on an imidazole core), using 1-iodo-1H-imidazole as the iodinating agent ensures that the sole stoichiometric by-product is imidazole [1]. This eliminates the need for chromatographic removal of succinimide or dimethylhydantoin residues, which can co‑elute with polar imidazole products. This scenario is directly supported by the qualitative by‑product compatibility evidence (Section 3, Evidence Item 2).

Crystal Engineering and Halogen-Bonded Frameworks

1-Iodo-1H-imidazole provides a unique halogen-bond donor (N–I) tethered to an aromatic heterocycle capable of simultaneous N–H···N hydrogen bonding. This bifunctional donor–acceptor architecture is not available from NIS or DIH, which lack the imidazole ring. The strong halogen-bonding propensity inferred from structurally characterized C–I analogs (C–I···N distance 2.8765 Å) [2] suggests that 1-iodo-1H-imidazole can direct predictable supramolecular assembly in co‑crystal design. See Section 3, Evidence Item 4.

Atom-Economical Iodination Using High Iodine Content

With an iodine mass fraction of 65.4% versus 56.4% for N-iodosuccinimide, 1-iodo-1H-imidazole delivers 16% more iodine per kilogram of reagent [3]. For process chemists optimizing mass intensity, this higher iodine loading reduces the reagent mass required to achieve a target stoichiometry, cutting procurement volume and associated shipping, storage, and waste‑disposal costs. Supported by the quantitative physicochemical comparison in Section 3, Evidence Item 5.

Continuous Flow Imidazole Functionalization

The continuous flow synthesis of 4,5-diiodo-1H-imidazole using DIH demonstrated that non‑imidazole iodinating agents necessitate dedicated downstream separation unit operations (liquid–liquid extraction, hold‑up tanks) to remove the dimethylhydantoin by‑product [1]. Substituting DIH with 1-iodo-1H-imidazole in analogous flow protocols would release only imidazole, potentially simplifying the work‑up train and reducing capital equipment requirements. This application extrapolates from the by‑product compatibility evidence (Section 3, Evidence Item 2) and the continuous‑flow process data [1].

Application
Selection Property
Validation Focus
Electrophilic iodination with imidazole work-up
Imidazole by-product compatibility
Co-elution and purification interference review
Crystal engineering and halogen-bonded frameworks
Bifunctional N–I donor and hydrogen-bond scaffold
Supramolecular synthon assembly validation
Atom-economical large-scale iodination
High iodine mass fraction (65.4%)
Process mass intensity and reagent cost modeling
Continuous flow imidazole functionalization
Simplified by-product profile
Work-up train and capital equipment impact review

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23 linked technical documents
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